molecular formula C13H17NO B1437405 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol CAS No. 745836-29-7

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Cat. No.: B1437405
CAS No.: 745836-29-7
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-JHJVBQTASA-N
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Description

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is C13H17NO . It contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Chemical Reactions Analysis

The compound can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder that is highly soluble in water. It has a molecular weight of 202.30 .

Scientific Research Applications

Synthesis of Novel Compounds

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol serves as a key intermediate in the synthesis of various novel compounds, including epibatidine analogues. The neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl derivatives facilitates nucleophilic substitution at the 7-position, enabling the creation of a range of 7-substituted derivatives. This chemical reactivity is exploited to synthesize compounds like syn-and anti-isoepiboxidine, showcasing the versatility of this compound in medicinal chemistry and drug development (Malpass & White, 2004).

Advanced Building Blocks for Drug Discovery

The compound has been identified as a precursor in the development of advanced building blocks for drug discovery. Its derivatives, such as 3-azabicyclo[3.2.0]heptanes, have been synthesized using common chemicals via intramolecular [2+2]-photochemical cyclization. This innovative approach underscores the potential of this compound in simplifying the production of complex structures useful in pharmacology (Denisenko et al., 2017).

Microbiological Oxygenation

Research has explored the microbiological oxygenation of bridgehead azabicycloalkanes, including derivatives of this compound. This process utilizes fungi like Beauveria bassiana and Rhizopus nigricans to introduce oxygen functionalities into the bicyclic backbone, demonstrating the compound's utility in biotransformation and organic synthesis. Such studies highlight the bio-catalytic applications of this compound, contributing to greener chemical processes (Davis et al., 1997).

Structural Studies and Chemical Reactions

The structure and chemical behavior of this compound derivatives have been extensively studied to understand their reactivity and potential in synthesis. For instance, research on N-radical-promoted intramolecular hydrogen abstraction reactions in carbohydrates has utilized derivatives of this compound to synthesize chiral bicyclic ring systems, providing insights into reaction mechanisms and stereochemical outcomes (Francisco et al., 2003).

Optimization in Organic Synthesis

The optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation has been identified using derivatives of this compound. These studies contribute to the development of efficient catalytic systems for alcohol oxidation, emphasizing the role of such compounds in enhancing synthetic methodologies (Toda et al., 2023).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, followed by the introduction of a benzyl group and a hydroxyl group at specific positions on the ring system.", "Starting Materials": [ "Cyclohexanone", "Benzyl bromide", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with sodium borohydride in methanol to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with sodium hydroxide in water to form the bicyclic ring system.", "Step 3: Benzyl bromide is added to the reaction mixture and the resulting mixture is heated under reflux in acetic acid to introduce the benzyl group at the desired position on the ring system.", "Step 4: The reaction mixture is then cooled and treated with hydrochloric acid to protonate the hydroxyl group on the ring system.", "Step 5: The resulting mixture is then treated with sodium bicarbonate to neutralize the acid and the product is extracted with methanol.", "Step 6: The crude product is purified by recrystallization from methanol to obtain the final product, 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol." ] }

CAS No.

745836-29-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13-/m1/s1

InChI Key

GRNDIXAFZQOWOE-JHJVBQTASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)O

SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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